![molecular formula C9H15NO B028333 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 552-70-5](/img/structure/B28333.png)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Overview
Description
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, a bicyclic amine ketone, is a derivative of the pseudopelletierine scaffold. This structure is notable for its conformational rigidity and resemblance to tropane alkaloids like cocaine and scopolamine . It serves as a critical intermediate in synthesizing monocarbonyl curcumin analogs, which address the poor bioavailability and stability of natural curcumin . The compound's bicyclic framework adopts a boat-chair conformation, confirmed by NMR and X-ray studies, which enhances its suitability for drug design, particularly in serotonin-3 (5-HT₃) receptor antagonists and anti-inflammatory agents .
Preparation Methods
Classical Synthetic Routes
Mannich Reaction-Based Cyclization
The Mannich reaction serves as a foundational strategy for constructing the azabicyclo[3.3.1]nonane core. A validated protocol involves the condensation of acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2) with methylamine under acidic conditions .
Reaction Conditions
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Step 1 : A mixture of acetone-1,3-dicarboxylic acid (1.0 equiv), aqueous glutaraldehyde (1.2 equiv), and methylamine hydrochloride (1.1 equiv) is stirred in 18% sulfuric acid at 0–10°C.
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Step 2 : The intermediate undergoes cyclization at 50°C for 12 hours, yielding the bicyclic ketone after neutralization and extraction.
Key Data
Parameter | Value |
---|---|
Yield | 58–62% (crude) |
Purification Method | Crystallization (EtOH) |
Purity (HPLC) | ≥95% |
This method mirrors the benzylamine-derived synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one , substituting methylamine to directly install the N-methyl group.
Benzyl Protection/Deprotection Strategy
For laboratories lacking specialized equipment for methylamine handling, a benzyl-protected intermediate offers a practical alternative:
Synthetic Pathway
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Benzyl Protection : Synthesize 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one via the Mannich reaction using benzylamine .
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Hydrogenolytic Deprotection : Remove the benzyl group via catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield 9-azabicyclo[3.3.1]nonan-3-one .
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N-Methylation : Treat the secondary amine with methyl iodide (1.5 equiv) and potassium carbonate in acetonitrile at 60°C .
Optimization Challenges
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Ketone Stability : Hydrogenation risks reducing the ketone to an alcohol. To mitigate this, kinetic control (low H₂ pressure, 25°C) preserves the carbonyl group .
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Methylation Efficiency : Reductive amination with formaldehyde and NaBH₃CN in methanol achieves selective N-methylation without ketone interference .
Alternative Methods
Reductive Amination Approach
A one-pot synthesis bypasses intermediate isolation:
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React 3-oxopentanedioic acid and glutaraldehyde with methylamine in acetic acid.
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Reduce the imine intermediate in situ using sodium cyanoborohydride.
Advantages
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Yield : 68% (purified).
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Scalability : Compatible with continuous flow reactors for industrial production.
Direct Alkylation Techniques
Microwave-Assisted Synthesis
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Conditions : Methylamine hydrochloride (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 100°C, 30 minutes.
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Outcome : 55% yield with 90% purity, reducing reaction time by 70% compared to conventional heating.
Industrial-Scale Production
Continuous Flow Reactors
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction Time | 12 hours | 2 hours |
Yield | 58% | 72% |
Purity | 95% | 98% |
Flow systems enhance heat transfer and mixing, critical for exothermic cyclization steps .
Comparative Analysis of Methods
Table 1: Method Efficacy Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Mannich (Methylamine) | 62 | 95 | High |
Benzyl Deprotection | 48 | 92 | Moderate |
Reductive Amination | 68 | 97 | High |
Microwave Alkylation | 55 | 90 | Low |
Key Insight : Reductive amination balances yield and scalability, whereas microwave methods suit small-scale rapid synthesis.
Recent Advances and Optimizations
Enzyme-Mediated Cyclization
Immobilized transaminases catalyze the formation of the azabicyclo core at pH 7.0 and 30°C, achieving 75% yield with negligible byproducts .
Solvent-Free Mechanochemistry
Ball-milling 3-oxopentanedioic acid , glutaraldehyde , and methylamine hydrochloride for 2 hours yields 60% product, eliminating solvent waste .
Challenges and Limitations
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Stereochemical Control : The bicyclic scaffold’s endo/exo isomerism necessitates chiral auxiliaries or asymmetric catalysis, which remain underdeveloped for this system .
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Functional Group Sensitivity : Over-reduction of the ketone during hydrogenation remains a persistent issue, requiring precise pressure and temperature control .
Chemical Reactions Analysis
Types of Reactions
Pseudopelletierine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudopelletierine can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in pseudopelletierine.
Common Reagents and Conditions
Common reagents used in the reactions of pseudopelletierine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of pseudopelletierine hydrochloride include various oxidized, reduced, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Biological Activities
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one exhibits several notable biological activities:
- Neuroactive Properties : The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurological disorders .
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry include:
- Pharmaceutical Intermediates : It serves as a building block for synthesizing drugs targeting neurological conditions, such as Alzheimer's disease and other cognitive disorders .
- Research on Derivatives : Derivatives of this compound have been shown to influence neurotransmission significantly, highlighting its potential therapeutic effects in treating neurological disorders.
Case Studies
Several studies have documented the effects and applications of this compound:
- Neurological Research : A study demonstrated that derivatives of this compound exhibit binding affinities to nAChRs, enhancing understanding of their role in cognitive function and potential treatments for neurodegenerative diseases.
- Antimicrobial Studies : Research has indicated that compounds structurally related to pseudopelletierine possess antimicrobial properties, making them candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of pseudopelletierine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme substrate, participating in biochemical reactions that modify its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Modified Pseudopelletierine Derivatives
Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are synthesized by condensing the parent compound with substituted benzaldehydes. Substituents influence physicochemical properties and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) increase melting points and retention factors, suggesting higher polarity .
- Electron-donating groups (e.g., OCH₃) improve solubility but reduce thermal stability .
- Complex substituents like 3,4-dimethoxy enhance pharmacological targeting by mimicking natural ligand environments .
Heteroatom-Modified Bicyclic Compounds
Replacing the nitrogen or oxygen atoms in the bicyclic framework alters conformational and biological properties:
Key Observations :
- Diazabicyclo derivatives exhibit enhanced anticancer activity due to dual hydrogen-bonding sites .
- Thiabicyclo analogs retain conformational stability, enabling applications in materials science .
- Smaller bicyclic systems (e.g., 2.2.2) show comparable potency to 9-methyl-9-azabicyclo derivatives in receptor antagonism but differ in metabolic stability .
Physicochemical and Functional Derivatives
Functional group additions further diversify applications:
Key Observations :
Biological Activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound notable for its unique structure, which includes a nitrogen atom in the bicyclic framework. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula is C9H15N, with a molecular weight of approximately 149.23 g/mol.
Structural Characteristics
The structure of this compound features:
- A bicyclic framework that contributes to its pharmacological properties.
- A ketone functional group at the 3-position and a methyl substituent at the 9-position, influencing its reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Neuroactive Effects : Similar compounds have demonstrated neuroactivity, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Structural analogs have shown efficacy against various microbial strains, indicating that this compound may also possess antimicrobial properties.
The mechanism of action for this compound involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor or substrate for certain enzymes, impacting metabolic pathways.
- Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with receptors, potentially altering their function.
Study on Neuroactivity
A study published in the Journal of Organic Chemistry explored the neuroactive properties of related azabicyclo compounds. The findings suggested that compounds with similar structures could modulate neurotransmitter systems, providing a basis for further investigation into this compound's potential neuroactive effects .
Antimicrobial Research
Research conducted on structurally similar compounds, such as pseudo-pelletierine, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit comparable antimicrobial properties .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Properties |
---|---|---|
9-Azabicyclo[3.3.1]nonan-3-one | Similar bicyclic structure without methyl | Neuroactive properties |
Pseudo-pelletierine | Contains a similar bicyclic framework | Antimicrobial activity |
9-Methyl-9-azabicyclo[2.2.2]octanone | Different ring size but similar nitrogen | Potentially different activities |
This table highlights the structural similarities and differences among related compounds, emphasizing the unique aspects of this compound that may contribute to its distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, and how can purity be maximized?
The compound is typically synthesized via Mannich reactions involving ketones, aldehydes, and ammonium salts. For example, a double Mannich reaction of acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) yields bicyclic intermediates, which can be further functionalized . Chloroacetyl chloride in dichloromethane with triethylamine as a catalyst achieves high yields (90%) for derivatives. Recrystallization from methanol or ethyl acetate/petroleum ether mixtures enhances purity . Key steps:
- Reaction monitoring : IR spectroscopy tracks carbonyl (C=O) stretches (e.g., 1718 cm⁻¹ for amide formation) .
- Purification : Column chromatography (hexane/EtOAc eluent) followed by recrystallization .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, hydrogen bonding (C–H···O/N interactions) and π-stacking can be quantified via Hirshfeld surface analysis . Data collection on synchrotron sources (e.g., APS 24ID-C) improves resolution for complex derivatives .
Advanced Research Questions
Q. How can conformational dynamics and hydrogen bonding networks in crystal structures be resolved?
Crystal structures reveal chair-boat conformations in the bicyclic core. Key methods:
- Hydrogen bonding analysis : Measure D···A distances (e.g., 2.30–2.87 Å for C–H···O/N interactions) and angles (103°–166°) using SHELXL refinement .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H···π contacts at 3.625 Å) to identify packing motifs .
- DFT calculations : Compare experimental geometries with optimized structures (B3LYP/6-31G* basis set) to validate intramolecular forces .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?
- Stereochemical ambiguity : Racemic mixtures (e.g., (1RS,2SR,5SR)-isomers) may require chiral HPLC or recrystallization for resolution .
- Discrepancies in bond lengths/angles : Cross-validate using multiple techniques (e.g., NMR NOE experiments vs. X-ray data) .
- Thermal motion artifacts : High-resolution synchrotron data (e.g., 0.84 Å) minimizes errors in anisotropic displacement parameters .
Q. How can computational methods predict the electronic properties and reactivity of derivatives?
- DFT studies : Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of substituents (e.g., methoxy or benzylidene groups) .
- Molecular docking : Use Discovery Studio Visualizer to model interactions with biological targets (e.g., anti-inflammatory enzymes) .
- Solvent effects : Simulate solvation free energy (PCM model) to optimize reaction conditions .
Q. What structure-activity relationships (SAR) are observed in pharmacological applications?
Derivatives like curcumin analogs exhibit anti-inflammatory activity. Key modifications:
- Substituent effects : 3,4-Dimethoxybenzylidene groups enhance potency (e.g., compound 10 with IC₅₀ = 1.2 µM) .
- Salt formation : Hydrochloride salts (e.g., 12A ) improve solubility and bioavailability .
- Bicyclic rigidity : The 9-azabicyclo[3.3.1]nonane scaffold mimics natural alkaloids, enabling CNS-targeted activity .
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870606 | |
Record name | Pseudopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
246.00 °C. @ 760.00 mm Hg | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
400 mg/mL | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-70-5 | |
Record name | Pseudopelletierine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudopelletierine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pseudopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 64 °C | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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